molecular formula C14H11ClFN5O2 B2936285 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034414-80-5

3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No.: B2936285
CAS No.: 2034414-80-5
M. Wt: 335.72
InChI Key: LOWCOKMRJYXRKC-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, methoxy, and triazolo moieties

Biochemical Analysis

Biochemical Properties

The compound 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function . It has an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level . It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro and fluoro groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to convert the nitro group to an amine.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chloro and fluoro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be employed as a probe to study biological processes. Its structural complexity allows it to interact with various biomolecules, making it useful in drug discovery and development.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-N-((8-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

  • 3-Chloro-4-fluoro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

  • 3-Chloro-4-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide lies in its specific combination of functional groups and its potential applications in various fields. The presence of the methoxy group, in particular, can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2/c1-23-14-12-20-19-11(21(12)5-4-17-14)7-18-13(22)8-2-3-10(16)9(15)6-8/h2-6H,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWCOKMRJYXRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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